molecular formula C10H9NO3 B8768933 Ethyl furo[2,3-b]pyridine-5-carboxylate

Ethyl furo[2,3-b]pyridine-5-carboxylate

Cat. No. B8768933
M. Wt: 191.18 g/mol
InChI Key: FHMOWHPQFKIVAC-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

To a solution of 1.9 g of furo[2,3-b]pyridine-5-carboxylic acid ethyl ester (GB 2289276) in 30 ml of THF was added dropwise 17.3 ml of a LiAlH4 (2.3M THF) solution at −20° C. The reaction mixture was stirred for 3 h at −20° C. and then quenched by addition of 1M NaOH solution. The resulting mixture was filtrated over a pad of celite, washed with THF and the filtrate was concentrated in vacuo. Purification by CC using EtOAc yielded 0.5 g of furo[2,3-b]pyridin-5-yl-methanol as yellow oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][O:12][C:9]2=[N:10][CH:11]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[O:12]1[C:9]2=[N:10][CH:11]=[C:6]([CH2:4][OH:3])[CH:7]=[C:8]2[CH:14]=[CH:13]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=C2C(=NC1)OC=C2
Name
Quantity
17.3 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of 1M NaOH solution
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtrated over a pad of celite
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by CC

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C=CC=2C1=NC=C(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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